Ethyl 4-methylbenzoylformate
Description
The exact mass of the compound Ethyl 2-(4-methylphenyl)-2-oxoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHJACPCSQNDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371365 | |
| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5524-56-1 | |
| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
Ethyl 4-methylbenzoylformate, also known as Ethyl (4-methylphenyl)(oxo)acetate, is an organic ester. scbt.com Its chemical structure consists of an ethyl ester group attached to a benzoylformate core, which in turn has a methyl group substituted at the para-position (position 4) of the phenyl ring. scbt.com
Basic properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 5524-56-1 scbt.com |
| Molecular Formula | C₁₁H₁₂O₃ scbt.com |
| Molecular Weight | 192.21 g/mol scbt.com |
| IUPAC Name | ethyl (4-methylphenyl)(oxo)acetate sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| Boiling Point | 90-92 °C at 0.2 mmHg avantorsciences.com |
| Storage Temperature | Room Temperature sigmaaldrich.com |
The presence of the carbonyl and ester functional groups allows for various chemical reactions, particularly nucleophilic acyl substitution. scbt.com The 4-methylbenzoyl moiety enhances the electrophilicity of the molecule. scbt.com It exhibits moderate hydrophobicity, leading to good solubility in organic solvents. scbt.com
Synthesis and Industrial Production
The synthesis of benzoylformate esters like Ethyl 4-methylbenzoylformate can be achieved through several methods. A common laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid, in this case, 4-methylbenzoylformic acid. orgsyn.org
Industrial production may utilize different approaches to optimize yield and efficiency. For instance, a method for synthesizing methyl benzoylformate, a related compound, involves the reaction of benzoyl chloride with methyl formate, catalyzed by a tertiary amine. nbinno.com Another patented method for producing methyl benzoylformate uses a solid acid catalyst (TiO₂/SO₄²⁻) for the esterification of benzoylformic acid with methanol, offering an environmentally friendlier alternative to liquid sulfuric acid. google.com While specific industrial methods for this compound are not detailed in the provided results, similar principles of esterification would apply, potentially using continuous flow reactors for large-scale production.
Mechanistic Investigations of Reactions Involving Ethyl 4 Methylbenzoylformate
Photoinitiators in Polymer Chemistry
Benzoylformate derivatives, including methyl benzoylformate, are recognized for their role as photoinitiators in UV-curable coatings and inks. chemicalbook.com Photoinitiators are compounds that, upon exposure to light, generate reactive species (such as free radicals) that initiate polymerization. chemicalbook.comacs.org This property is crucial for the rapid curing of coatings, inks, and adhesives in various industries. chemicalbook.com Specifically, methyl benzoylformate derivatives have been investigated as Norrish Type I photoinitiators, which undergo cleavage to form radicals upon irradiation. acs.orgresearchgate.net Their weak absorption at certain wavelengths, such as 405 nm, makes them suitable for deep-layer photocuring. acs.org
Intermediates in Organic Synthesis
The unique structure of Ethyl 4-methylbenzoylformate, with its carbonyl and ester functionalities, makes it a valuable intermediate in organic synthesis. scbt.com The presence of the 4-methylbenzoyl moiety enhances its electrophilicity, which promotes rapid reaction kinetics in nucleophilic acyl substitution reactions. scbt.com This reactivity allows it to be a building block for more complex molecules. For example, benzoylformate esters are used in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com Methyl benzoylformate is a key intermediate in the production of the herbicide benzimidazolinone. chemicalbook.com Furthermore, ethyl benzoylformate has been used in asymmetric aldol reactions, demonstrating its utility in constructing complex chiral molecules. sumitomo-chem.co.jp
Advanced Spectroscopic Characterization and Analytical Methodologies
Mechanism of Action in Photopolymerization
As a photoinitiator, Ethyl 4-methylbenzoylformate is expected to function via a Norrish Type I cleavage mechanism, similar to other benzoylformate derivatives. acs.org Upon exposure to UV radiation, the molecule is promoted to an excited state. This is followed by the homolytic cleavage of the carbon-carbon bond between the two carbonyl groups. This cleavage generates two radical species: a 4-methylbenzoyl radical and an ethoxycarbonyl radical. These highly reactive radicals can then attack the double bonds of monomer units (like acrylates), initiating the polymerization process. researchgate.net
Notable Research Findings
Research on glyoxylate derivatives has demonstrated their effectiveness in initiating photopolymerization, including for deep-layer curing applications using LED light sources. acs.org Studies on related structures highlight that the efficiency of the initiation process can be tuned by modifying the substituents on the aromatic ring. encyclopedia.pub The presence of the 4-methylbenzoyl moiety in this compound enhances its electrophilicity, which can promote rapid reaction kinetics in nucleophilic acyl substitution reactions. scbt.com Furthermore, the steric hindrance provided by the molecule's structure can influence reaction pathways, leading to regioselective outcomes in certain synthetic transformations. scbt.com
Research Applications of Ethyl 4 Methylbenzoylformate and Its Derivatives
Organic Synthesis
In organic synthesis, Ethyl 4-methylbenzoylformate serves as a building block for more complex molecules. Its reactivity allows for the introduction of the 4-methylbenzoyl group into various molecular scaffolds. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, further expanding its synthetic utility.
Medicinal Chemistry
Aryl-α-keto esters, the class of compounds to which this compound belongs, are important precursors in the synthesis of pharmaceuticals. For instance, they are used in the synthesis of α-hydroxy carboxylic acid esters, which are key intermediates for various drugs. The asymmetric aldol reaction between ethyl benzoylformate and cyclohexanone, catalyzed by L-proline, has been shown to produce aldol adducts with high diastereoselectivity and enantioselectivity. sumitomo-chem.co.jp These adducts can then be converted into valuable chiral building blocks for pharmaceuticals. sumitomo-chem.co.jp
Future Research Directions and Challenges
Development of More Sustainable and Environmentally Benign Synthetic Routes
A primary challenge in modern chemistry is the development of manufacturing processes that are both efficient and environmentally responsible. For Ethyl 4-methylbenzoylformate, future research will likely focus on moving away from traditional synthetic methods that rely on harsh reagents and generate significant waste.
Key Research Thrusts:
Solid Acid Catalysis: Traditional esterification often employs liquid acids like sulfuric acid, which are corrosive and difficult to recycle. A promising alternative is the use of solid acid catalysts. Research into materials like sulfated zirconia or titania (TiO2/SO42-) has shown high efficiency and recyclability in the synthesis of related compounds like methyl benzoylformate. google.com Future work should adapt and optimize these solid acid systems for the ethylation of 4-methylbenzoylformic acid, focusing on catalyst stability, reusability, and performance under mild reaction conditions.
Green Oxidation Systems: The synthesis of the precursor, 4-methylbenzoylformic acid, often involves oxidation steps. Developing greener oxidation pathways is crucial. The HBr/H2O2 system has been demonstrated as an effective and eco-friendly catalytic system for the oxidation of substituted styrenes to their corresponding benzoylformic acids, using water as the solvent and producing water as the primary byproduct. asianpubs.orgasianpubs.org Further investigation is needed to refine this method for the specific synthesis of the 4-methyl substituted precursor, maximizing yield and minimizing halogenated waste streams.
Alternative Solvents and Feedstocks: Research should also explore the use of greener solvents, such as bio-derived solvents or supercritical fluids, to replace volatile organic compounds (VOCs) commonly used in extraction and purification steps. Investigating alternative, renewable feedstocks for the synthesis of the aromatic core is a long-term goal that aligns with the principles of a circular economy.
An innovative eco-friendly synthesis has been proposed using a TiO2/Sulfate and HBr/H2O2 system, which offers high selectivity and yield.
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The enantioselective reduction of this compound to produce optically active ethyl 4-methylmandelate is of significant interest, as chiral mandelates are valuable building blocks in the pharmaceutical industry. While classic systems like cinchona alkaloid-modified platinum catalysts are well-studied, there is considerable room for innovation. researchgate.net
Future Catalytic Frontiers:
Non-Noble Metal Catalysts: A major goal is to replace expensive and scarce noble metal catalysts (e.g., Platinum, Rhodium) with catalysts based on more abundant and less toxic metals like cobalt, iron, or copper. For instance, Co-Salox complexes have recently emerged as effective catalysts for the asymmetric conjugate reduction of α,β-unsaturated esters and amides. unipd.it Research should be directed towards designing and screening similar first-row transition metal complexes for the asymmetric hydrogenation of the α-keto group in this compound.
Single-Atom and Nanoconfined Catalysts: The field of heterogeneous catalysis is moving towards precisely defined active sites. Single-atom catalysts (SACs) offer the potential to bridge homogeneous and heterogeneous catalysis, providing high efficiency and selectivity. acs.org Another approach involves the confinement of metal nanoparticles within structured supports like carbon nanotubes (CNTs). This nanoconfinement can enhance catalytic activity and enantioselectivity by creating a unique microenvironment that enriches the local concentration of the chiral modifier and substrate. acs.org Applying these concepts to the hydrogenation of this compound could lead to catalysts with superior performance and stability.
Organocatalysis: Direct asymmetric aldol reactions using organic catalysts like L-proline have been successfully applied to ethyl phenylglyoxylate (a related compound) for the construction of optically active tertiary alcohols. sumitomo-chem.co.jp Exploring the potential of various organocatalysts for other transformations of this compound, such as asymmetric additions to the ketone group, represents a metal-free avenue for future research.
| Catalyst System | Transformation | Key Features/Challenges |
| Cinchonidine-modified Pt/Al2O3 | Enantioselective Hydrogenation | Well-established, high ee achievable (up to 85%); catalyst deactivation can be an issue. researchgate.net |
| Co-Salox Complexes | Asymmetric Reductions | Uses abundant cobalt; ligands are easily prepared. System needs to be adapted from α,β-unsaturated esters to α-ketoesters. unipd.it |
| Confined Pt or Pd in CNTs | Enantioselective Hydrogenation | Enhanced local concentration of reactants and modifier leads to higher TON and ee. Catalyst synthesis and characterization are complex. acs.org |
| L-proline | Asymmetric Aldol Reaction | Metal-free, high diastereoselectivity reported for related substrates. Scope for this compound needs to be established. sumitomo-chem.co.jp |
Interactive Data Table: Comparison of Catalytic Systems for Transformations of α-Ketoesters.
Deeper Understanding of Reaction Mechanisms at the Molecular Level
A fundamental, molecular-level understanding of reaction mechanisms is essential for the rational design of better catalysts and processes. For reactions involving this compound, several mechanistic questions remain open.
Key Mechanistic Challenges:
Substrate-Modifier-Surface Interactions: In heterogeneous enantioselective catalysis, the precise nature of the diastereomeric complex formed between the substrate (this compound), the chiral modifier (e.g., cinchonidine), and the catalyst surface determines the reaction's stereochemical outcome. rsc.org Advanced surface science techniques, such as Scanning Tunneling Microscopy (STM), have been used to visualize these complexes for related molecules like methyl benzoylformate on Pt(111) surfaces. acs.org Future studies should employ similar techniques, combined with computational modeling, to elucidate the specific docking geometry for this compound and understand how the 4-methyl group influences this interaction.
Role of Solvent and Additives: The solvent can significantly affect the conformation of both the substrate and the chiral modifier, thereby influencing reaction rates and enantioselectivity. rsc.org Additives can also play a crucial role. A deeper understanding requires systematic kinetic studies coupled with spectroscopic and computational analysis to model the explicit interactions of solvent molecules and additives within the transition state.
Photochemical Pathways: For applications in photochemistry, understanding the photolysis mechanism is critical. Studies on methyl benzoylformate derivatives have shown that they can act as Norrish Type I photoinitiators, where the molecule undergoes cleavage upon irradiation. acs.org Future research should use techniques like steady-state photolysis, electron spin resonance (ESR), and time-resolved spectroscopy to map the excited-state dynamics and fragmentation pathways of this compound and its derivatives.
Expansion of Applications in Emerging Fields
While currently used primarily as a chemical intermediate, the unique structure of this compound—containing an α-ketoester moiety and a substituted aromatic ring—makes it a versatile scaffold for applications in more advanced and emerging fields.
Potential Application Areas:
Materials Science and Photopolymerization: One of the most exciting emerging applications is in photochemistry. Derivatives of methyl benzoylformate have been engineered as highly efficient Norrish Type I photoinitiators for deep-layer photocuring under near-UV or visible LED light. acs.org These initiators are valuable for 3D printing, coatings, and adhesives. Future work should focus on synthesizing and evaluating this compound derivatives to fine-tune their absorption properties, initiation efficiency, and suitability for curing thick materials.
Medicinal Chemistry and Drug Discovery: The core structure of this compound is present in or can be used to access various biologically active molecules. For example, the synthesis of optically active tertiary alcohols via reactions with organometallic reagents or aldol additions is a key step in producing pharmaceutical intermediates. sumitomo-chem.co.jp The 4-methylphenyl group can serve as a structural motif to interact with specific biological targets. Future research could explore libraries of derivatives for screening against various enzymes or receptors. The compound itself was used as a substrate to probe the reactivity of Rieske oxygenases, demonstrating its utility in biochemical studies. nih.gov
Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of complex organic molecules. The structural features of this compound make it a potential building block for creating novel agrochemicals with tailored properties.
Computational Design and Prediction of New Derivatives with Desired Properties
Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with specific functions, reducing the need for extensive trial-and-error experimentation.
Future Computational Directions:
Predictive Design of Photoinitiators: Building on existing work, computational methods like Density Functional Theory (DFT) can be used to predict the properties of new this compound derivatives. acs.org By calculating parameters such as bond dissociation energies (BDE) and triplet state energies (ET), researchers can screen potential candidates for their photoinitiating capability before undertaking their synthesis. This allows for the rational design of initiators with optimal absorption wavelengths and cleavage efficiency for specific LED light sources.
Virtual Screening for Biological Activity: Molecular docking and dynamics simulations can be used to predict the binding affinity of this compound derivatives to the active sites of target proteins. This virtual screening approach can identify promising candidates for development as enzyme inhibitors or other therapeutic agents, guiding synthetic efforts toward the most promising structures.
Mechanism and Selectivity Prediction: Quantum mechanical calculations are invaluable for mapping out reaction energy profiles and understanding the origin of selectivity in catalytic reactions. acs.org By modeling the transition states of competing reaction pathways, researchers can predict which catalyst-substrate-modifier combinations are most likely to yield the desired product with high enantioselectivity. This insight is crucial for overcoming challenges in the development of novel catalytic systems.
A study on methyl benzoylformate derivatives successfully used computer simulation to design and predict the photoinitiating capability of new molecules for LED-induced photopolymerization, highlighting the power of this approach. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-methylbenzoylformate, and how do reaction conditions influence yield?
- This compound can be synthesized via alkylation and bromination steps. For example, alkylation of substituted benzoic acids with ethyl halides under controlled temperatures (e.g., 150°C in an autoclave) followed by bromination using agents like N-bromosuccinimide (NBS) is a common approach . Reaction duration, solvent choice (e.g., ethanol or DMF), and catalyst selection critically impact purity and yield. Optimize parameters using iterative design-of-experiments (DoE) to minimize side products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, identifying methyl and ester groups. Mass spectrometry (MS) with electron ionization provides molecular weight confirmation. Cross-reference spectral data with databases like NIST Chemistry WebBook to validate assignments, noting discrepancies in peak splitting or retention times due to solvent effects .
Q. What safety protocols are critical when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coats) to avoid skin contact. Store waste separately in labeled containers and collaborate with certified waste management services for disposal. Ventilation systems should mitigate vapor exposure, especially during high-temperature reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Discrepancies may arise from polymorphic forms, impurities, or instrumental calibration errors. Reproduce synthesis and purification steps rigorously (e.g., recrystallization in different solvents). Perform differential scanning calorimetry (DSC) to study thermal behavior and X-ray crystallography to confirm crystal structure. Compare findings with peer-reviewed studies, noting solvent systems and instrumentation details .
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
- Employ chiral catalysts (e.g., BINOL-derived ligands) or enzymatic methods for asymmetric induction. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Mechanistic studies using density functional theory (DFT) can predict transition states and guide catalyst design .
Q. How should researchers address low reproducibility in kinetic studies involving this compound?
- Standardize reaction conditions (temperature, stirring rate, humidity control) and validate analytical methods (e.g., calibrate HPLC detectors). Use internal standards to normalize data. Publish detailed protocols, including raw data and error margins, to facilitate replication .
Methodological Guidance
Designing a study to investigate this compound’s reactivity under varying pH conditions:
- Develop a factorial experiment varying pH (acidic, neutral, basic), temperature, and solvent polarity. Use UV-Vis spectroscopy to track reaction progress and LC-MS to identify intermediates. Include negative controls (e.g., no catalyst) and triplicate runs to assess variability .
Analyzing conflicting bioactivity data in literature for this compound analogs:
- Conduct a meta-analysis of existing studies, categorizing results by assay type (e.g., in vitro vs. in vivo), cell lines, and concentration ranges. Use statistical tools (e.g., ANOVA) to identify outliers or methodological biases. Validate findings through independent bioassays under standardized conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
